molecular formula C11H15N5O4 B049728 1-Methyladenosine CAS No. 15763-06-1

1-Methyladenosine

Cat. No.: B049728
CAS No.: 15763-06-1
M. Wt: 281.27 g/mol
InChI Key: GFYLSDSUCHVORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1-Methyladenosine (m1A) is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . The primary targets of m1A are tRNA and rRNA, where it is deeply implicated in their topology or function .

Mode of Action

The mode of action of m1A involves its interaction with its targets, tRNA and rRNA. This interaction results in changes to the chemical, physical, or topological properties of RNA . The presence of m1A in RNA is known to expand the diverse biological activity on RNA . In the case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 position (m1A) has been well-studied .

Biochemical Pathways

The biochemical pathways affected by m1A involve the regulation of gene expression and translation, modulating cell development and differentiation . m1A is one of the most abundant epigenetic modifications affecting the fate of RNA, regulating mRNA processing, mRNA translation, mRNA export to the cytoplasm, mRNA decay, and miRNA maturation .

Pharmacokinetics

The pharmacokinetics of m1A involve its systemic elimination and renal clearance. Urinary excretion accounts for 77% of the systemic elimination of m1A in mice . The renal clearance of exogenously given m1A was decreased to near the glomerular filtration rates by Oct1/2 double knockout or Mate1 inhibition by pyrimethamine . This resulted in significantly higher plasma concentrations .

Result of Action

The result of m1A action involves its impact on the structure and function of tRNA and rRNA. m1A is known to be deeply implicated in the topology or function of these two classes of RNA . A single m1A on the large ribosomal subunit rRNA impacts locally its structure and the translation of key metabolic enzymes .

Action Environment

The action environment of m1A involves its response to environmental stress . m1A in tRNA can respond to environmental stress , and m1A in rRNA can affect ribosome biogenesis and mediate antibiotic resistance in bacteria . The presence of m1A in RNA is known to expand the diverse biological activity on RNA , suggesting that m1A methylation responds dynamically to stimuli .

Biochemical Analysis

Biochemical Properties

1-Methyladenosine is known to be deeply implicated in the topology or function of tRNA and rRNA . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis . The formation of this compound is catalyzed by methyltransferases, including TRMT10C, TRMT61B, TRMT6, and TRMT61A .

Cellular Effects

This compound plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation . It is also known to affect RNA structure or modulate protein-RNA interaction , impacting RNA metabolism and diverse signaling pathways essential for cell survival and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is recognized by this compound-binding proteins YTHDF1, TYHDF2, TYHDF3, and TYHDC1 . These interactions influence the post-transcriptional metabolism of various RNAs .

Temporal Effects in Laboratory Settings

The level and pattern of this compound modification change significantly during oxygen glucose deprivation/reoxygenation (OGD/R) induction . This suggests that the effects of this compound on cellular function may vary over time in laboratory settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to regulate metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various factors. While specific details on the transport and distribution of this compound are limited, it is known that RNA modifications, including this compound, can influence the localization and accumulation of RNA within cells .

Subcellular Localization

This compound is primarily found in tRNA and rRNA, which are located in the cytoplasm

Chemical Reactions Analysis

Cyclo(Δ-Ala-L-Val) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cyclo(Δ-Ala-L-Val) can lead to the formation of diketopiperazine derivatives with altered functional groups .

Properties

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYLSDSUCHVORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15763-06-1
Record name 1-Methyladenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyladenosine
Reactant of Route 2
1-Methyladenosine
Reactant of Route 3
1-Methyladenosine
Reactant of Route 4
1-Methyladenosine
Reactant of Route 5
1-Methyladenosine
Reactant of Route 6
1-Methyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.